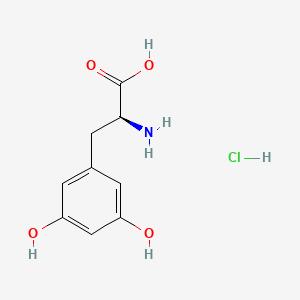
7-Fluoro-2-(trifluoromethyl)quinazolin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Fluoro-2-(trifluoromethyl)quinazolin-4-amine is a heterocyclic aromatic compound that belongs to the quinazoline family This compound is characterized by the presence of a fluorine atom at the 7th position and a trifluoromethyl group at the 2nd position of the quinazoline ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-2-(trifluoromethyl)quinazolin-4-amine typically involves multi-step reactions. One common method includes the palladium-catalyzed three-component carbonylative reaction of trifluoroacetimidoyl chlorides and amines
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of heterogeneous activated carbon fiber-supported palladium catalysts can enhance the efficiency and yield of the reaction . Additionally, phase-transfer catalysis and microwave-assisted reactions are explored to optimize the production process .
化学反応の分析
Types of Reactions
7-Fluoro-2-(trifluoromethyl)quinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinazolin-4-one derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the quinazoline ring.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom or the trifluoromethyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydride and various nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions include various quinazoline derivatives with modified functional groups, which can exhibit different biological activities and chemical properties .
科学的研究の応用
7-Fluoro-2-(trifluoromethyl)quinazolin-4-amine has several applications in scientific research:
Medicinal Chemistry: It is explored as a potential anticancer agent due to its ability to inhibit Werner (WRN) helicase, which is involved in DNA repair. This inhibition can lead to the suppression of cancer cell proliferation.
作用機序
The mechanism of action of 7-Fluoro-2-(trifluoromethyl)quinazolin-4-amine involves its interaction with molecular targets such as WRN helicase. By inhibiting WRN helicase, the compound disrupts the DNA damage response pathway, leading to the accumulation of DNA damage in cancer cells and ultimately inhibiting their proliferation . The compound also targets tubulin polymerization, disrupting the microtubule network and promoting cell cycle arrest and apoptosis in leukemia cells .
類似化合物との比較
Similar Compounds
2-(Trifluoromethyl)quinazolin-4-amine: Lacks the fluorine atom at the 7th position but shares the trifluoromethyl group at the 2nd position.
7-Fluoroquinazolin-4-amine: Contains the fluorine atom at the 7th position but lacks the trifluoromethyl group.
N-Aryl-2-trifluoromethyl-quinazoline-4-amine: Similar structure with additional aryl groups attached.
Uniqueness
7-Fluoro-2-(trifluoromethyl)quinazolin-4-amine is unique due to the presence of both the fluorine atom and the trifluoromethyl group, which contribute to its distinct chemical properties and biological activities. The combination of these substituents enhances its potential as a therapeutic agent and its versatility in chemical synthesis .
特性
分子式 |
C9H5F4N3 |
|---|---|
分子量 |
231.15 g/mol |
IUPAC名 |
7-fluoro-2-(trifluoromethyl)quinazolin-4-amine |
InChI |
InChI=1S/C9H5F4N3/c10-4-1-2-5-6(3-4)15-8(9(11,12)13)16-7(5)14/h1-3H,(H2,14,15,16) |
InChIキー |
OHHSMMPFWHZEBN-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1F)N=C(N=C2N)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1'-Ethyl-1'H-spiro[pyrrolidine-3,2'-quinazolin]-4'(3'H)-one](/img/structure/B15067024.png)
![Ethyl 6H-furo[2,3-E]indole-7-carboxylate](/img/structure/B15067042.png)




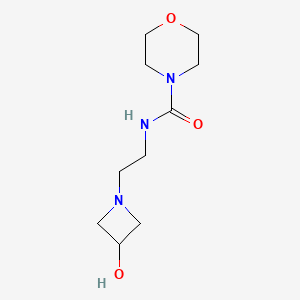
![6-(2,2-Difluoropropyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15067082.png)
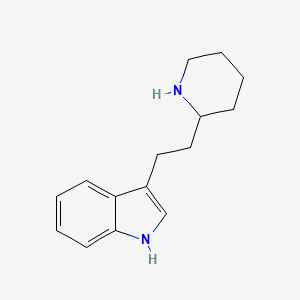
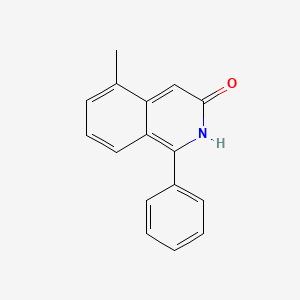
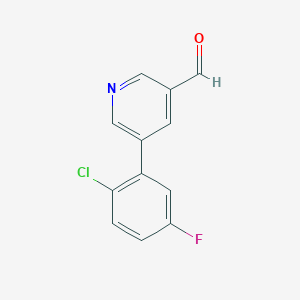
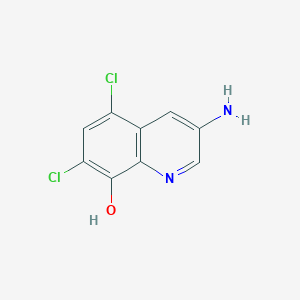
![6-(Trifluoromethyl)-5H-[1,3]dioxolo[4,5-f]indole](/img/structure/B15067112.png)
